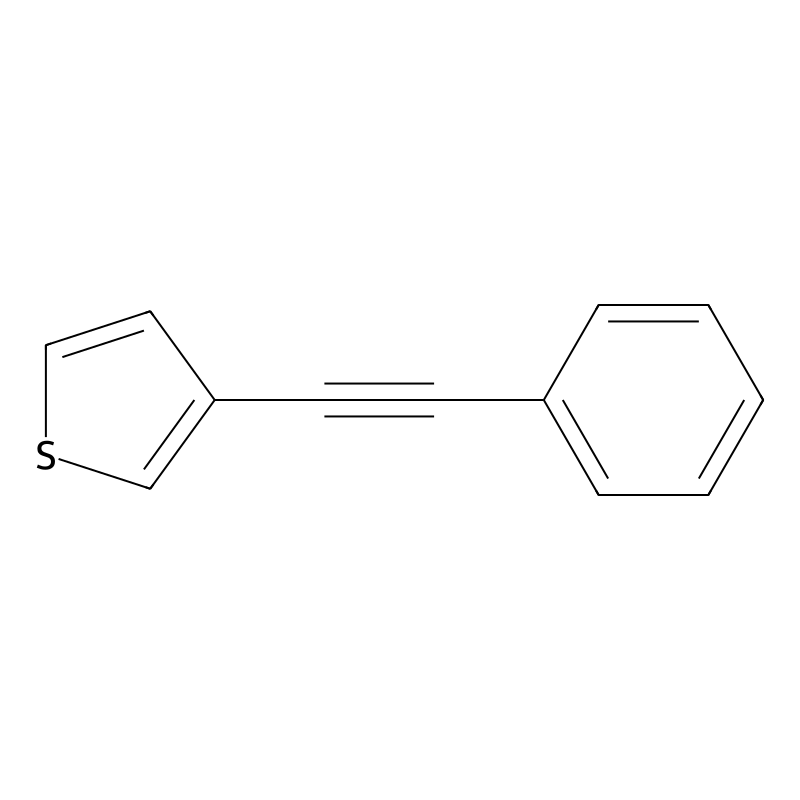

3-(2-Phenylethynyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Phenylethynyl)thiophene is an organic compound characterized by its thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The compound features a phenylethynyl substituent at the 3-position of the thiophene ring, contributing to its unique electronic and optical properties. The molecular formula of 3-(2-Phenylethynyl)thiophene is C₁₃H₉S, and it has a molecular weight of approximately 201.27 g/mol. This compound is notable for its potential applications in organic electronics and materials science due to its conjugated structure.

- Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Cross-Coupling Reactions: As a substrate in palladium-catalyzed coupling reactions, such as the Sonogashira reaction, it can form new carbon-carbon bonds, facilitating the synthesis of more complex molecules .

- Nucleophilic Additions: The triple bond in the phenylethynyl group can undergo nucleophilic attack under appropriate conditions, leading to diverse derivatives.

Research on the biological activity of 3-(2-Phenylethynyl)thiophene is limited, but compounds with similar structures have shown various activities, including:

- Anticancer Properties: Some thiophene derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Activity: Certain thiophenes have demonstrated antimicrobial effects, indicating possible applications in treating infections.

Further studies are necessary to fully elucidate the biological properties of 3-(2-Phenylethynyl)thiophene specifically.

The synthesis of 3-(2-Phenylethynyl)thiophene can be achieved through several methods:

- Sonogashira Coupling:

- Heterocyclodehydration:

- Direct Alkylation:

- The direct alkylation of thiophenes with alkynes can also yield 3-(2-Phenylethynyl)thiophene under specific conditions.

3-(2-Phenylethynyl)thiophene has potential applications in various fields:

- Organic Electronics: Due to its conjugated structure, it may be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

- Material Science: Its unique properties make it suitable for developing new materials with tailored electronic characteristics.

- Chemical Sensors: Thiophenes are often employed in sensor technology due to their sensitivity to environmental changes.

Interaction studies involving 3-(2-Phenylethynyl)thiophene primarily focus on its electronic interactions with other materials:

- Charge Transport Studies: Research indicates that compounds like 3-(2-Phenylethynyl)thiophene can facilitate charge transport in organic semiconductors.

- Photophysical Properties: Investigations into its absorption and emission spectra reveal insights into how it interacts with light, which is crucial for applications in optoelectronics.

Several compounds share structural similarities with 3-(2-Phenylethynyl)thiophene. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-(Phenylethynyl)thiophene | Similar structure but different substitution | Often used in OLEDs due to high luminescence |

| 5-(Phenylethynyl)thiophene | Substituted at the 5-position | Exhibits different electronic properties |

| 3-Ethynylthiophene | Ethynyl group at position 3 | More reactive towards electrophilic substitution |

| 2-Methylthiophene | Methyl substitution on thiophene | Used as a precursor for more complex thiophenes |

The uniqueness of 3-(2-Phenylethynyl)thiophene lies in its specific substitution pattern that enhances its electronic properties while maintaining stability compared to other derivatives.